molecular formula C18H21NO2 B262128 N-(2-ethoxyphenyl)-4-isopropylbenzamide

N-(2-ethoxyphenyl)-4-isopropylbenzamide

Cat. No.: B262128
M. Wt: 283.4 g/mol
InChI Key: UUJLIEYWHBPVHH-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-4-isopropylbenzamide is a benzamide derivative characterized by a 4-isopropyl-substituted benzoyl group linked to a 2-ethoxyphenylamine moiety. Its structure comprises two aromatic rings: one with an isopropyl group at the para position and another with an ethoxy group at the ortho position. Benzamides are widely studied for applications in pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals (e.g., pesticides), with substituents critically influencing their activity and physical properties .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO2/c1-4-21-17-8-6-5-7-16(17)19-18(20)15-11-9-14(10-12-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

UUJLIEYWHBPVHH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Applications Biological Activity
N-(2-Ethoxyphenyl)-4-isopropylbenzamide 4-isopropylbenzamide + 2-ethoxyphenyl ~325.4 (calculated) Not reported Likely EDC/HOBt coupling Potential HDAC inhibition Not reported
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Dioxothiazolidinyl + phenyl Not reported Not reported EDC/HOBt-mediated coupling Pharmacological studies Anticancer (hypothesized)
N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide 4-isopropylbenzamide + cyclohexylamino + hydroxycarbamoyl ~480.6 (calculated) 167 Multi-step coupling HDAC inhibition Antiproliferative
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-ethoxymethoxy + 2,3-dichlorophenyl ~350.2 (calculated) Not reported Not specified Pesticide Herbicidal activity
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide 4-methyl-N-propyl + chlorobenzyl + methoxyphenyl 464.98 142.9–143.4 Multi-component reaction Not specified Not reported

Substituent Effects on Properties and Activity

4-Isopropyl Group: Present in both the target compound and ’s HDAC inhibitor. Contrast with 4-methyl () and 4-nitro () groups, which alter electronic properties (e.g., nitro groups increase electrophilicity, affecting reactivity ).

Ethoxy vs. Ethoxymethoxy :

  • The target compound’s 2-ethoxyphenyl group differs from etobenzanid’s 4-ethoxymethoxy substituent (). Positional and functional variations (ether vs. methoxy ether) significantly impact bioavailability and agrochemical efficacy .

Amide-Linked Moieties: Cyclohexylamino and hydroxycarbamoyl groups in ’s compound enhance HDAC inhibitory activity compared to simpler substituents, suggesting that hydrogen-bonding capabilities are critical for enzyme interaction .

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